molecular formula C21H24Br2N2O3 B12472338 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methyl-N-(4-methylphenyl)butanamide

2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methyl-N-(4-methylphenyl)butanamide

Cat. No.: B12472338
M. Wt: 512.2 g/mol
InChI Key: QLLATJSJRGLHJW-UHFFFAOYSA-N
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Description

2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the tricyclic core: This involves cyclization reactions under controlled conditions.

    Introduction of bromine atoms: Bromination reactions are carried out using bromine or bromine-containing reagents.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as amide formation and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of additional functional groups or modification of existing ones.

    Reduction: This can be used to remove bromine atoms or reduce other functional groups.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[521

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)propanamide
  • 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid

Uniqueness

2-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}-3-METHYL-N-(4-METHYLPHENYL)BUTANAMIDE stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H24Br2N2O3

Molecular Weight

512.2 g/mol

IUPAC Name

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methyl-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C21H24Br2N2O3/c1-9(2)18(19(26)24-11-6-4-10(3)5-7-11)25-20(27)14-12-8-13(15(14)21(25)28)17(23)16(12)22/h4-7,9,12-18H,8H2,1-3H3,(H,24,26)

InChI Key

QLLATJSJRGLHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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